molecular formula C16H14ClN3O2S2 B2475611 4-chloro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863511-93-7

4-chloro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No. B2475611
CAS RN: 863511-93-7
M. Wt: 379.88
InChI Key: QHEJHGXOARSZOM-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide” is a chemical compound with the molecular formula C16H14ClN3O2S2 and a molecular weight of 379.88 . It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Future Directions

The future directions for the research and development of “4-chloro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide” and similar thiazole derivatives involve the design and development of new compounds with enhanced biological activities and lesser side effects . This includes the exploration of different substituents on the thiazole ring to affect the biological outcomes .

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Thiazoles, the core structure of this compound, are known to have diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of pathways, leading to their diverse biological activities .

Pharmacokinetics

The compound’s molecular weight is 373.88 , which is within the range generally favorable for oral bioavailability. Its predicted pKa is 2.29 , which may influence its absorption and distribution characteristics.

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and hence its efficacy. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The compound’s stability can also be affected by factors such as temperature, pH, and light exposure .

properties

IUPAC Name

4-chloro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S2/c17-13-3-5-15(6-4-13)24(21,22)19-9-7-14-11-23-16(20-14)12-2-1-8-18-10-12/h1-6,8,10-11,19H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEJHGXOARSZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide

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